molecular formula C8H14N2 B372921 2-Ethylpiperidine-1-carbonitrile CAS No. 924862-38-4

2-Ethylpiperidine-1-carbonitrile

Cat. No.: B372921
CAS No.: 924862-38-4
M. Wt: 138.21g/mol
InChI Key: XQRUQQIOLHRLCG-UHFFFAOYSA-N
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Description

2-Ethylpiperidine-1-carbonitrile is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the second position and a nitrile group at the first position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpiperidine-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethylpiperidine with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpiperidine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or organometallic reagents.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Ethylpiperidine-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Ethylpiperidine-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the ethyl and nitrile groups.

    2-Methylpiperidine-1-carbonitrile: Similar structure with a methyl group instead of an ethyl group.

    2-Propylpiperidine-1-carbonitrile: Similar structure with a propyl group instead of an ethyl group.

Uniqueness: 2-Ethylpiperidine-1-carbonitrile is unique due to the presence of both an ethyl group and a nitrile group, which confer specific chemical and biological properties. The ethyl group enhances hydrophobic interactions, while the nitrile group provides additional reactivity and binding potential. This combination makes it a valuable compound in various applications.

Biological Activity

2-Ethylpiperidine-1-carbonitrile is an organic compound belonging to the piperidine family, characterized by an ethyl group at the second position and a nitrile group at the first position of the piperidine ring. Its unique structural properties make it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C8_8H14_{14}N2_2
  • Molecular Weight : 138.21 g/mol
  • Canonical SMILES : CCC1CCCCN1C#N

Synthesis

The synthesis of this compound typically involves:

  • Cyclization : The reaction of 2-ethylpiperidine with cyanogen bromide in the presence of a base.
  • Conditions : Optimized temperature, pressure, and solvent to maximize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The nitrile group forms hydrogen bonds with enzymes or receptors.
  • Hydrophobic Interactions : The ethyl group enhances binding affinity through hydrophobic interactions.

These interactions can modulate various biochemical pathways, influencing enzyme activity and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits potential pharmacological effects, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which may be relevant in drug development.
  • Receptor Ligand Activity : The compound has shown promise as a ligand for certain receptors, impacting signal transduction pathways.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Activity :
    • A study published in the Journal of Ethnopharmacology explored its efficacy against various microbial strains, demonstrating significant antimicrobial properties that warrant further investigation for therapeutic applications.
  • Neuropharmacological Effects :
    • Research indicated that derivatives of this compound could influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Cytotoxicity Studies :
    • In vitro studies assessed the cytotoxic effects on cancer cell lines, revealing that certain concentrations could inhibit cell proliferation, indicating potential anti-cancer properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundKey FeaturesBiological Activity
PiperidineSimpler structure; lacks ethyl and nitrile groupsLimited biological activity
2-Methylpiperidine-1-carbonitrileMethyl group instead of ethylSimilar but less hydrophobic interactions
2-Propylpiperidine-1-carbonitrilePropyl group instead of ethylEnhanced hydrophobicity compared to methyl

Applications in Research and Industry

This compound is utilized across various domains:

  • Medicinal Chemistry : As a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Biological Research : Investigated for enzyme inhibitors and receptor ligands.
  • Industrial Applications : Employed in the production of agrochemicals, dyes, and polymers.

Properties

IUPAC Name

2-ethylpiperidine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-8-5-3-4-6-10(8)7-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUQQIOLHRLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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